![molecular formula C13H15ClO3 B2761313 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1405788-24-0](/img/structure/B2761313.png)
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 3648-57-5 . It has a molecular weight of 240.69 . The compound is also known as cloxiquine and is a heterocyclic compound that possesses both antimicrobial and antineoplastic properties.
Molecular Structure Analysis
The IUPAC name of the compound is 4- (4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C12H13ClO3/c13-10-3-1-9 (2-4-10)12 (11 (14)15)5-7-16-8-6-12/h1-4H,5-8H2, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Scientific Research Applications
Medicinal Chemistry and Drug Development
Oxazole derivatives have gained attention in medicinal chemistry due to their diverse biological activities. Researchers explore the potential of 4-oxazolecarboxylic acid as a scaffold for designing novel drugs. Its structural features can be modified to enhance bioavailability, target specificity, and pharmacokinetics. Investigating its interactions with biological receptors and enzymes may lead to the development of new therapeutics .
Antimicrobial Properties
Studies have evaluated the antimicrobial activity of 4-oxazolecarboxylic acid and its derivatives. Researchers assess their effectiveness against bacteria and fungi. Notably, compound 3 exhibited moderate antimicrobial activity, while macrocidins 5 and 6 showed promise. Additionally, a mixture of compounds 2 and 4 demonstrated weak cytotoxic activity against cancer cell lines .
Anti-Biofilm Agents
Biofilm formation by bacteria poses challenges in healthcare and industry. Compounds derived from 4-oxazolecarboxylic acid, including 2, 3, 5, and 6, have been investigated for their ability to inhibit biofilm formation. These compounds interfered with Staphylococcus aureus biofilm, showing potential as anti-biofilm agents .
Chemical Synthesis and Total Synthesis
Researchers have explored the synthesis of macrocidin Z (compound 6) derived from 4-oxazolecarboxylic acid. Its structure was confirmed through total synthesis, contributing to our understanding of this compound’s properties .
Agricultural Applications
Given the origin of macrooxazoles A–D from the plant pathogenic fungus Phoma macrostoma, there may be applications in agriculture. Investigating their effects on plant health, growth, and disease resistance could be valuable .
Material Science and Organic Synthesis
4-Oxazolecarboxylic acid can serve as a building block in organic synthesis. Researchers explore its reactivity and use it to create functionalized molecules for material science applications .
Safety and Hazards
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFRQAGJVYYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)
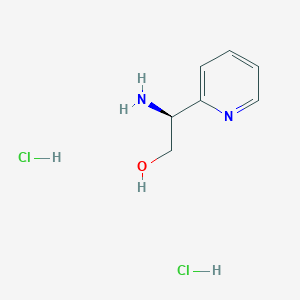
![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)
![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)
![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
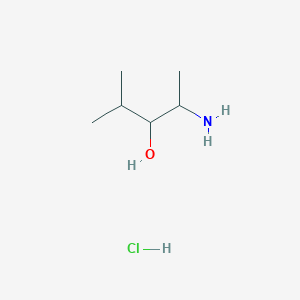
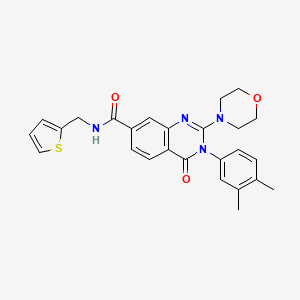
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)
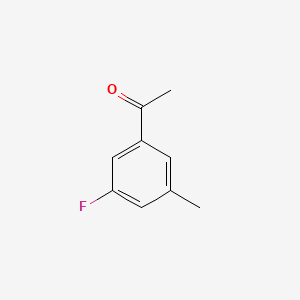
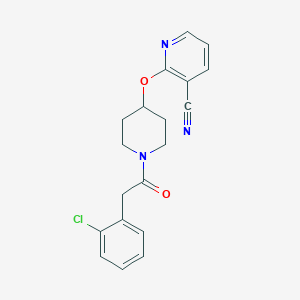
![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)